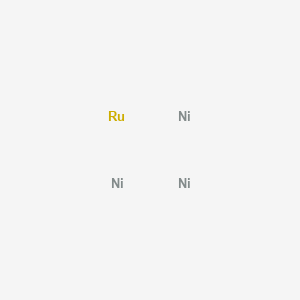
Nickel;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel and ruthenium are transition metals that belong to the platinum group of elements. When combined, they form a compound known as nickel-ruthenium. This compound is notable for its unique properties, including high resistance to corrosion and wear, making it valuable in various industrial applications. Nickel-ruthenium compounds are often used as catalysts in chemical reactions due to their ability to facilitate processes efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-ruthenium compounds can be synthesized using several methods. One common approach is the co-precipitation method, where nickel nitrate and ruthenium chloride are dissolved in water and then precipitated using ammonium carbonate and ammonium hydroxide . Another method involves loading nickel and ruthenium onto a hydrotalcite support through a post-synthetic process . This involves dissolving the metals in appropriate solvents and then depositing them onto the support material.
Industrial Production Methods: In industrial settings, nickel-ruthenium compounds are often produced through a combination of chemical reduction and deposition techniques. For example, nickel and ruthenium can be co-deposited onto a substrate using electrochemical methods, which allow for precise control over the composition and thickness of the resulting compound.
Chemical Reactions Analysis
Types of Reactions: Nickel-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when heated with oxygen . Additionally, nickel-ruthenium compounds can participate in hydrogenation reactions, where they act as catalysts to facilitate the addition of hydrogen to organic molecules .
Common Reagents and Conditions: Common reagents used in reactions involving nickel-ruthenium compounds include hydrogen gas, oxygen, and various organic substrates. The reactions typically occur under controlled conditions, such as elevated temperatures and pressures, to ensure optimal performance of the compound as a catalyst.
Major Products Formed: The major products formed from reactions involving nickel-ruthenium compounds depend on the specific reaction being carried out. For example, in hydrogenation reactions, the primary products are hydrogenated organic compounds, while oxidation reactions yield oxides such as ruthenium dioxide .
Scientific Research Applications
Nickel-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including hydrogenation, oxidation, and isomerization . In biology and medicine, nickel-ruthenium compounds are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and neurological diseases . Additionally, these compounds are used in the development of advanced materials for electronics, such as wear-resistant electrical contacts and thick-film resistors .
Mechanism of Action
The mechanism by which nickel-ruthenium compounds exert their effects is primarily through their catalytic properties. The metals in the compound facilitate chemical reactions by providing active sites for the reactants to interact. This lowers the activation energy required for the reaction, thereby increasing the reaction rate. In biological systems, ruthenium compounds can act as nitric oxide donors, influencing various molecular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Nickel-ruthenium compounds can be compared with other platinum group metal compounds, such as platinum-ruthenium and palladium-ruthenium. While all these compounds share similar catalytic properties, nickel-ruthenium compounds are often preferred for their lower cost and higher availability . Additionally, nickel-ruthenium compounds exhibit unique electronic properties that make them suitable for specific applications, such as in the development of advanced electronic materials .
List of Similar Compounds:- Platinum-ruthenium
- Palladium-ruthenium
- Nickel-platinum
- Nickel-palladium
Nickel-ruthenium compounds stand out due to their unique combination of properties, making them valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
97647-51-3 |
|---|---|
Molecular Formula |
Ni3Ru |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
nickel;ruthenium |
InChI |
InChI=1S/3Ni.Ru |
InChI Key |
LGZBFOUDQOWKCL-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


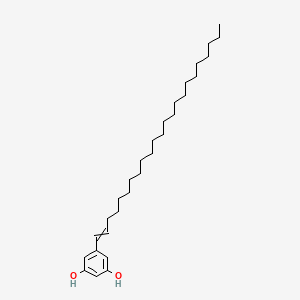
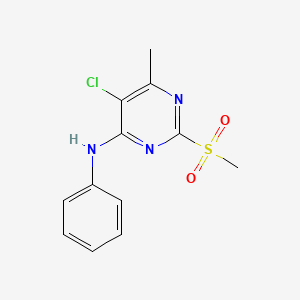
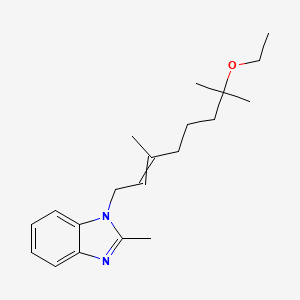
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

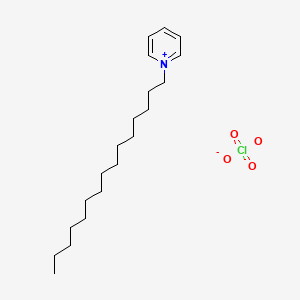

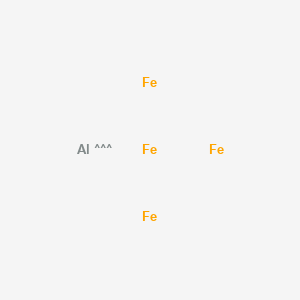
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
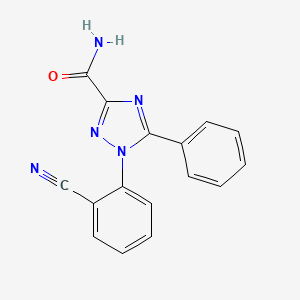
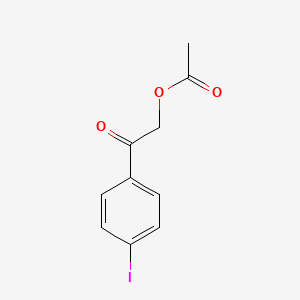
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
